Researchers developing PROTACs face challenges in linker conjugation and optimization. Pomalidomide-PEG2-COOH is a pre-functionalized building block that solves this by offering:
Stocked for immediate shipment, ensuring rapid SAR exploration.
Pomalidomide-PEG2-COOH is a heterobifunctional molecule that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the pomalidomide core, a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, covalently attached to a two-unit polyethylene glycol (PEG) linker that is terminated with a carboxylic acid (COOH) group. This pre-functionalized conjugate is designed for the straightforward synthesis of PROTACs, where the COOH handle allows for covalent linkage to a ligand targeting a specific protein of interest, thereby enabling its targeted degradation via the ubiquitin-proteasome system.
Direct substitution with unconjugated pomalidomide is unviable as it lacks the necessary linker and reactive handle for conjugation to a target protein ligand, a fundamental requirement for a PROTAC. Similarly, employing a simple mixture of pomalidomide and a PEG-COOH linker is synthetically ineffective. The choice of linker is a critical design parameter, not a commodity component; its length, composition (PEG vs. alkyl), and terminal functional group (e.g., COOH vs. NH2) collectively dictate the solubility, permeability, and, most importantly, the geometric orientation of the final ternary complex (Target-PROTAC-E3 Ligase). Altering any of these linker attributes, such as substituting Pomalidomide-PEG2-COOH with an alkyl-linked version or a longer PEG variant, necessitates a complete re-optimization of the PROTAC to achieve effective protein degradation.
The parent pomalidomide molecule exhibits low aqueous solubility, approximately 0.01 mg/mL. This poor solubility complicates handling and formulation for biological assays. The incorporation of a hydrophilic PEG linker is a standard strategy to improve the physicochemical properties of PROTACs. While specific quantitative data for Pomalidomide-PEG2-COOH is vendor-dependent, the PEG moiety is known to significantly enhance solubility compared to more hydrophobic alkyl linkers or the parent IMiD, simplifying stock solution preparation and downstream experimental workflows.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Improved solubility due to hydrophilic PEG2 linker |
| Comparator Or Baseline | Pomalidomide (~0.01 mg/mL) |
| Quantified Difference | Qualitatively significant improvement over baseline |
| Conditions | Aqueous buffer systems relevant to biological assays. |
Improved solubility reduces reliance on high concentrations of organic solvents like DMSO in cellular assays and simplifies the preparation of formulations for in vivo studies.
The terminal carboxylic acid is a versatile functional group for PROTAC synthesis, enabling straightforward amide bond formation with amine-functionalized target ligands. This reaction is typically mediated by widely available and reliable coupling reagents such as HATU or EDC/NHS. This established methodology contrasts with other conjugation strategies which may require less common functional groups or more complex, multi-step reaction sequences. The use of carboxylic acids as adaptive, native functional groups is a robust and broadly applied strategy in late-stage functionalization and drug discovery.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Direct use in standard, single-step amide coupling reactions (e.g., EDC/NHS, HATU). |
| Comparator Or Baseline | Alternative functionalities requiring multi-step conversions or less common reagents. |
| Quantified Difference | Reduces synthesis steps and utilizes established, high-yield protocols. |
| Conditions | Standard solution-phase peptide coupling conditions. |
This compound's COOH handle allows researchers to use common, well-characterized, and high-efficiency coupling reactions, accelerating the synthesis of PROTAC libraries and reducing development risk.
The length and composition of the PROTAC linker are critical variables that must be empirically optimized to facilitate a productive ternary complex. An unsuitable linker length can lead to steric hindrance or an unfavorable protein-protein orientation, abolishing degradation activity. For example, in the development of p300 degraders, a study synthesizing a library of pomalidomide-A-485 conjugates found that PROTACs with longer linkers were generally more effective degraders for that specific target. Conversely, for other targets such as BRD4, shorter linkers have proven highly effective, with some of the most potent degraders featuring compact linker architectures. The PEG2 linker represents a key node in this optimization space, providing a short, flexible option essential for targets requiring close proximity between the target protein and Cereblon.
| Evidence Dimension | Degradation Potency (Target-Dependent) |
| Target Compound Data | Provides a short, flexible linker (8-atom length) often used as a starting point or optimal length for specific targets. |
| Comparator Or Baseline | Longer linkers (e.g., PEG4, PEG6) or rigid alkyl chains. |
| Quantified Difference | Degradation efficiency (DC50/Dmax) is highly sensitive to linker length, with differences of orders of magnitude between optimal and suboptimal lengths. |
| Conditions | Cell-based protein degradation assays (e.g., Western Blot, proteomics). |
This specific linker length is not arbitrary; it is a distinct design choice that may provide optimal degradation for a specific target where longer or more rigid linkers fail.
The terminal carboxylic acid handle is ideal for parallel synthesis workflows. By reacting Pomalidomide-PEG2-COOH with a library of amine-containing target ligands using automated or semi-automated platforms, researchers can rapidly generate a diverse set of PROTACs to efficiently explore SAR and identify lead candidates.
For protein targets where the binding pocket and surface lysines are in close proximity to the recruited E3 ligase, a short and flexible linker is often required to achieve a productive ternary complex. Pomalidomide-PEG2-COOH provides a pre-synthesized building block of an optimal, short length for this class of targets, saving significant synthetic development time.
When developing PROTACs for poorly soluble target ligands, the inherent hydrophilicity of the PEG2 linker can improve the overall solubility of the final conjugate. This facilitates easier handling during purification and formulation for in vitro and in vivo testing compared to using more hydrophobic alkyl linkers.